molecular formula C31H32N4O5S B2427097 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide CAS No. 689772-73-4

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide

Cat. No.: B2427097
CAS No.: 689772-73-4
M. Wt: 572.68
InChI Key: ZEONODAUFKUQCV-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide is a complex organic compound that features a quinazolinone core, a morpholine ring, and a benzodioxole moiety

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O5S/c1-2-33(18-22-6-4-3-5-7-22)29(36)20-41-31-32-26-10-9-24(34-12-14-38-15-13-34)17-25(26)30(37)35(31)19-23-8-11-27-28(16-23)40-21-39-27/h3-11,16-17H,2,12-15,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEONODAUFKUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with appropriate halides or sulfonates.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol under basic conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with N-benzyl-N-ethylacetamide using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The benzodioxole and morpholine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of the quinazolinone core.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has been studied for its ability to inhibit specific cancer cell lines. It targets pathways involved in cell proliferation and apoptosis.
    • Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Properties
    • Mechanism of Action : The presence of the sulfanyl group is believed to enhance the compound's interaction with bacterial cell membranes.
    • Case Study : Research indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Neuroprotective Effects
    • Mechanism of Action : The morpholine component may contribute to neuroprotective effects by modulating neurotransmitter systems.
    • Case Study : Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention.

Data Tables

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis via mitochondrial pathwaysSignificant reduction in breast cancer cell viability
AntimicrobialDisrupts bacterial cell membranesEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveModulates neurotransmitter systemsImproved cognitive function in Alzheimer's models

Toxicity and Safety Profile

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. Further investigations into its pharmacokinetics and long-term effects are ongoing.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The quinazolinone core is known to interact with various kinases, potentially leading to the inhibition of cell signaling pathways involved in cancer cell growth and survival. The benzodioxole moiety may enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazolinone derivative used as an anticancer agent.

    Erlotinib: Similar in structure and function, also targeting tyrosine kinases.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazolinone core.

Uniqueness

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide is unique due to its specific combination of functional groups, which may confer enhanced potency, selectivity, and pharmacokinetic properties compared to other quinazolinone derivatives.

Biological Activity

The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-benzyl-N-ethylacetamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

This compound features a complex structure that combines elements from benzodioxole and quinazoline derivatives. The presence of a morpholine ring and a sulfanyl group enhances its pharmacological potential. The molecular formula for this compound is C22H26N4O3SC_{22}H_{26}N_4O_3S, indicating a significant degree of complexity which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, potentially through competitive inhibition at active sites.
  • Modulation of Signaling Pathways : It is believed to interfere with key cellular signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
  • Induction of Apoptosis : Preliminary studies suggest that the compound can trigger programmed cell death in various cancer cell lines, which is critical for its anticancer properties.

Anticancer Properties

Recent studies have reported on the anticancer effects of similar benzodioxole derivatives. For example, compounds containing benzodioxole moieties have shown promising results against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Key findings include:

  • Cytotoxicity : Compounds similar to the one exhibited significant cytotoxic effects on A549 and C6 cells while demonstrating lower toxicity to healthy NIH/3T3 mouse embryonic fibroblast cells .
  • Mechanistic Insights : Investigations into DNA synthesis inhibition and mitochondrial membrane potential disruption have been conducted, highlighting the compound's ability to induce apoptosis through mitochondrial pathways .

Neurological Implications

The morpholine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity Effect Cell Line/Model Reference
CytotoxicitySignificant against A549 and C6Human lung adenocarcinoma
Apoptosis InductionIncreased early/late apoptosisA549, C6
Enzyme InhibitionPotential inhibition of cholinesterasesVarious
NeuroprotectionModulation of neurotransmitter systemsAnimal models

Case Studies

  • Study on Anticancer Activity : A study synthesized several benzodioxole-based compounds, including derivatives similar to the target compound. The most promising candidate showed significant cytotoxic effects on A549 and C6 cells with low toxicity towards NIH/3T3 cells, indicating a favorable therapeutic window .
  • Mechanistic Study : Another investigation focused on the mechanism by which these compounds induce apoptosis. The study revealed that these compounds could disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production, which is known to trigger apoptotic pathways .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathway Design : Begin with intermediate synthesis of the quinazolinone core. Use 1,3-benzodioxole derivatives for alkylation at the 3-position, followed by morpholine substitution at the 6-position. Introduce the sulfanylacetamide moiety via nucleophilic substitution .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for cyclization). Purify via column chromatography with silica gel (ethyl acetate/hexane gradient) .
  • Validation : Confirm intermediates via 1^1H/13^13C NMR and IR spectroscopy. Final compound purity should exceed 95% (HPLC, λ = 254 nm) .

Q. How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign proton environments (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, morpholine protons at δ 3.6–3.8 ppm) .
    • IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and sulfanyl (C-S) bonds at ~650 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 590–600) and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtainable, resolve 3D structure to verify stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Rational Modifications :
    • Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target binding .
    • Vary benzyl/ethyl groups on the acetamide moiety to study steric effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Corrogate activity data with substituent electronic parameters (Hammett σ values) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to protein targets (e.g., PDB: 3ERT). Validate predictions with mutagenesis studies .

Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicological risks?

Methodological Answer:

  • Environmental Stability :
    • Hydrolysis : Incubate compound in buffers (pH 4–9) at 25°C for 30 days. Monitor degradation via LC-MS/MS .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products .
  • Ecotoxicology :
    • Acute Toxicity : Use Daphnia magna (48-hour LC50) and algal growth inhibition tests (OECD 201).
    • Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Data Harmonization :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
    • Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab differences .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Address outliers via Grubbs’ test (α = 0.05) .
  • Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models. Report heterogeneity via I² statistics .

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